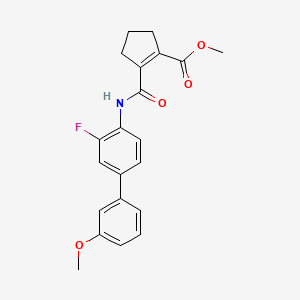
Vidofludimus ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vidofludimus ethyl ester is a novel chemical compound known for its immunomodulatory properties. It is a potent and selective inhibitor of the human mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which plays a crucial role in the de novo synthesis of pyrimidines. This compound has shown promise in the treatment of various autoimmune diseases, including rheumatoid arthritis and inflammatory bowel disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vidofludimus ethyl ester can be synthesized through esterification reactions involving the corresponding carboxylic acid and ethanol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently . The general reaction scheme is as follows:
R-COOH+R’-OH→R-COOR’+H2O
In this case, the carboxylic acid (Vidofludimus) reacts with ethanol to form this compound and water.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Vidofludimus ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its carboxylic acid and alcohol components under acidic or basic conditions.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles to form various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions often involve reagents like Grignard reagents or organolithium compounds.
Major Products
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Vidofludimus ethyl ester has been extensively studied for its potential therapeutic applications:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its effects on cellular metabolism and enzyme inhibition.
Medicine: Demonstrated efficacy in treating autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease by inhibiting DHODH and reducing the production of pro-inflammatory cytokines
Mechanism of Action
Vidofludimus ethyl ester exerts its effects by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the de novo synthesis of pyrimidines. By blocking this enzyme, the compound reduces the proliferation of activated T- and B-cells, thereby modulating the immune response . Additionally, it inhibits the expression of pro-inflammatory cytokines such as interleukin-17 (IL-17) and interferon-gamma (IFN-γ), further contributing to its immunosuppressive effects .
Comparison with Similar Compounds
Vidofludimus ethyl ester is chemically distinct from other DHODH inhibitors such as leflunomide and teriflunomide. While all three compounds share a similar mechanism of action, this compound has a unique chemical structure that contributes to its distinct safety and efficacy profile . Similar compounds include:
Leflunomide: Another DHODH inhibitor used in the treatment of rheumatoid arthritis.
Teriflunomide: A DHODH inhibitor used in the treatment of multiple sclerosis.
This compound stands out due to its favorable safety profile and potential for use in a broader range of autoimmune diseases .
Properties
Molecular Formula |
C21H20FNO4 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
methyl 2-[[2-fluoro-4-(3-methoxyphenyl)phenyl]carbamoyl]cyclopentene-1-carboxylate |
InChI |
InChI=1S/C21H20FNO4/c1-26-15-6-3-5-13(11-15)14-9-10-19(18(22)12-14)23-20(24)16-7-4-8-17(16)21(25)27-2/h3,5-6,9-12H,4,7-8H2,1-2H3,(H,23,24) |
InChI Key |
LAWDZLPLHRRPSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(CCC3)C(=O)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















